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3-methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Regioisomerism Angiotensin II Receptor Aldose Reductase

Researchers face irreproducible results from using non-validated pyrazolopyrimidine regioisomers. This 3-methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 90110-77-3) is the verified C6-carboxylate variant, distinct from C3 regioisomers. - **Epigenetic tool**: Direct precursor for KDM inhibitors (validated scaffold; derivatives achieve IC₅₀ 1.91 μM). - **Selectivity probe**: Weak IMPase inhibition (IC₅₀ ≈1.3 mM) - provides >3,000-fold window over potent inhibitors. - **Fragment-like**: MW 193.16, cLogP 0.3, TPSA 82 Ų - ideal for fragment growing via amide coupling. Procurement: multiple pack sizes, immediate global shipping.

Molecular Formula C8H7N3O3
Molecular Weight 193.16 g/mol
CAS No. 90110-77-3
Cat. No. B11744257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
CAS90110-77-3
Molecular FormulaC8H7N3O3
Molecular Weight193.16 g/mol
Structural Identifiers
SMILESCC1=CNN2C1=NC=C(C2=O)C(=O)O
InChIInChI=1S/C8H7N3O3/c1-4-2-10-11-6(4)9-3-5(7(11)12)8(13)14/h2-3,10H,1H3,(H,13,14)
InChIKeyNHLRBRMYPGNLNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Scaffold Context


3-Methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 90110-77-3; molecular formula C₈H₇N₃O₃; MW 193.16 g/mol) is a fused N-heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine (PP) privileged scaffold family [1]. It features a methyl substituent at the 3-position, a ketone at the 7-position, and a carboxylic acid handle at the 6-position—a substitution pattern that distinguishes it from the more extensively characterized 3-carboxylic acid regioisomers [2]. The compound is cataloged as a screening compound and synthetic intermediate, with the 6-carboxylic acid group providing a versatile derivatization point for amide coupling, esterification, and library synthesis .

Scaffold Context 6-COOH pyrazolo[1,5-a]pyrimidine building block for amide/ester derivatization
Target Class Fit KDM inhibitor scaffold elaboration and aldose reductase differential inhibitor (ARDI) programs
Library Design Fragment-like profile (MW 193, TPSA 82 Ų) with unique HBD/HBA pattern vs. des-oxo analogs

Why Generic Substitution with Other Regioisomers Fails


Within the pyrazolo[1,5-a]pyrimidine scaffold, the position of the carboxylic acid group (C3 vs. C6) and the location of the methyl substituent (C2 vs. C3) are not interchangeable design features; they dictate entirely divergent biological target profiles and synthetic destinies. The 3-carboxylic acid regioisomers have been optimized as angiotensin II (AII) receptor antagonists where the C3 carboxylate is pharmacophorically essential for oral activity [1], while the 6-carboxylic acid series—including the 3-methyl-7-oxo variant—has demonstrated utility in aldose reductase differential inhibition and histone lysine demethylase (KDM) inhibitor programs [2][3]. Furthermore, the 2-methyl-6-carboxylic acid regioisomer (CAS 739364-95-5) is a known intermediate for the DPP-4 inhibitor Anagliptin, whereas the 3-methyl analog engages a distinct chemical space relevant to epigenetic targets [3]. Simple substitution with an uncharacterized PP analog lacking regioisomeric and substituent-level fidelity risks irreproducible biological results and synthetic dead-ends.

Target: 6-COOH, 3-methyl-7-oxo
Substitute: 3-COOH regioisomer
may shift target engagement from ARDI/KDM to AII receptor or kinase panels

Carboxylic acid position dictates target class; 6-COOH regioisomer is required for aldose reductase differential inhibition, not interchangeable with 3-COOH AII antagonist chemotypes.

Target: 3-methyl (C3)
Substitute: 2-methyl regioisomer (CAS 739364-95-5)
may redirect pathway fit from KDM to DPP-4 intermediate space

Methyl position is a critical determinant; the 2-methyl analog serves as an Anagliptin intermediate without reported KDM activity.

Target: 7-oxo present (HBD 2, HBA 5)
Substitute: des-oxo analog (7-H)
may alter hydrogen-bonding capacity and fragment library diversity parameters

The 7-oxo group contributes to a distinct physicochemical profile (TPSA, HBD) that cannot be replicated by des-oxo analogs.

Quantitative Differentiation Evidence vs. Structural Analogs


Carboxylic Acid Position Dictates Target Class Engagement

The position of the carboxylic acid group on the pyrazolo[1,5-a]pyrimidine core fundamentally determines pharmacological target engagement. The 3-carboxylic acid regioisomers (e.g., 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, CAS 90349-23-8) were developed as angiotensin II receptor antagonists, where the C3 carboxylate was reported as essential for in vivo oral antihypertensive activity [1]. In contrast, the 6-carboxylic acid regioisomer class (including the target compound) has been characterized as aldose reductase differential inhibitors (ARDIs), with the derivative 4-(4-chlorobenzyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid showing preferential inhibition of L-idose reduction over HNE [2]. This regioisomeric divergence means the 6-COOH scaffold is unsuitable for AII antagonist programs, while the 3-COOH scaffold lacks the aldose reductase differential inhibition profile.

Target Class Engagement
Class-level inference
6-COOH: ARDI, KDM
3-COOH: AII receptor, kinase
Carboxylic acid position redirects primary target class; no cross-activity reported
SAR across independent series; 3-COOH data from binding/functional assays
Regioisomerism Angiotensin II Receptor Aldose Reductase Kinase Inhibition

Methyl Substituent Position Determines Biological Pathway Utility

The 3-methyl-7-oxo-6-carboxylic acid compound (target) and its 2-methyl regioisomer (2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, CAS 739364-95-5) occupy distinct positions in medicinal chemistry. The 2-methyl analog is an established intermediate in the synthesis of Anagliptin, a marketed DPP-4 inhibitor for type 2 diabetes, with validated synthetic routes at manufacturing scale . The 3-methyl analog, by contrast, serves as the core scaffold for a series of 3-methyl-4,7-dihydropyrazolo[1,5-a]pyrimidine derivatives reported as histone lysine demethylase (KDM) inhibitors, with the most potent derivatives (compounds 5, 7e, and 7i) exhibiting KDM IC₅₀ values of 4.05 μM, 1.91 μM, and 2.31 μM, respectively [1]. Compound 7e (IC₅₀ = 1.91 μM) induced G2/M cell cycle arrest (4-fold vs. control) and a 10-fold increase in total apoptosis [1]. The 2-methyl regioisomer has no reported KDM inhibitory activity, underscoring that the methyl position is a critical determinant of target engagement.

Methyl Position & Pathway
Cross-study comparable
3-methyl: KDM IC₅₀ 1.91–4.05 μM
2-methyl: DPP-4 intermediate, no KDM activity
Methyl position determines epigenetic vs. metabolic target space
KDM enzymatic assay; MCF-7/HeLa cell cycle; docking PDB-ID 5IVE
Regioisomerism DPP-4 Inhibitor Epigenetics KDM Inhibitor Anagliptin Intermediate

IMPase Inhibition as a Target Selectivity Baseline

The target compound has been tested for inhibitory activity against bovine inositol monophosphatase (IMPase), yielding an IC₅₀ of approximately 1.30 × 10⁶ nM (1.3 mM) [1]. This near-millimolar activity indicates essentially no meaningful inhibition of IMPase. For comparison, the established IMPase inhibitor L-690330 exhibits Kᵢ values of 0.19–0.42 μM against recombinant and cortical IMPase isoforms, representing a potency difference of approximately 3,000- to 6,800-fold [2]. This extremely weak IMPase activity can serve as a selectivity counter-screen baseline: the compound does not promiscuously inhibit this phosphatase, supporting its use in assay panels where IMPase-mediated off-target effects must be excluded.

IMPase Selectivity
Cross-study comparable
IC₅₀ ≈ 1.3 mM (bovine IMPase)
>3,000-fold weaker than L-690330; supports negative control use
BindingDB ChEBML_90110; L-690330 Kᵢ 0.19–0.42 μM
Inositol Monophosphatase Selectivity Negative Control BindingDB

Aldose Reductase Differential Inhibition Profile

Derivatives of the 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid scaffold—the chemotype to which the target compound belongs—have been characterized as aldose reductase differential inhibitors (ARDIs). The derivative 4-(4-chlorobenzyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid exhibited preferential inhibition toward the reduction of L-idose compared to 4-hydroxynonenal (HNE), a feature not observed for 3-carboxylic acid regioisomers [1]. This substrate-selective inhibition profile is therapeutically relevant because it allows targeting of the polyol pathway (implicated in diabetic complications) while sparing the detoxification of reactive aldehydes by aldose reductase. The 3-methyl substitution on the target compound provides a vector for further optimization of ARDI potency and selectivity.

Aldose Reductase Differential Inhibition
Class-level inference
6-COOH derivatives: preferential L-idose reduction inhibition
3-COOH: no reported ARDI activity
6-COOH scaffold uniquely accesses substrate-selective ARDI mechanism
Enzymatic assays; L-idose vs. HNE substrates; bovine kidney enzyme
Aldose Reductase Differential Inhibition Diabetic Complications Substrate Selectivity

Physicochemical Property Differentiation from Common Analogs

The target compound possesses computed physicochemical properties that differentiate it from common pyrazolopyrimidine analogs in fragment-based drug discovery contexts. The compound has a topological polar surface area (TPSA) of 82 Ų, an XLogP3 of 0.3, 2 hydrogen bond donors, and 5 hydrogen bond acceptors [1]. For comparison, 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 739364-95-5) has a molecular formula C₈H₇N₃O₂ (lacking the 7-oxo group; MW 177.16, 1 HBD, 4 HBA), while 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 90349-23-8) has MW 191.19, TPSA ~67 Ų, and greater lipophilicity due to two methyl groups . The target compound's TPSA of 82 Ų places it in a favorable range for oral bioavailability (generally <140 Ų), while its low cLogP (0.3) suggests good aqueous solubility—both advantageous for fragment elaboration [1].

Physicochemical Properties
Supporting evidence
TPSA 82 Ų / XLogP3 0.3 / HBD 2 / HBA 5
Differentiates from 3-COOH (TPSA ~67 Ų) and des-oxo (HBD 1) analogs
PubChem computed properties; Cactvs 3.4.8.18 / XLogP3 3.0
Physicochemical Properties Drug-likeness Permeability Fragment-Based Drug Discovery

Validated Research and Industrial Application Scenarios


Epigenetic Drug Discovery: KDM Inhibitor Scaffold Elaboration

The 3-methyl-4,7-dihydropyrazolo[1,5-a]pyrimidine core—directly derived from the target compound—has been validated as a scaffold for histone lysine demethylase (KDM) inhibitors. Elaborated derivatives achieved KDM IC₅₀ values as low as 1.91 μM (compound 7e), with downstream functional effects including 4-fold G2/M cell cycle arrest and 10-fold apoptosis induction relative to untreated controls [1]. The 6-carboxylic acid handle on the target compound enables rapid SAR exploration through amide coupling or esterification, making it an efficient starting point for medicinal chemistry programs targeting epigenetic erasers in oncology.

Aldose Reductase Differential Inhibitor Development

Derivatives of the 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid chemotype have been characterized as aldose reductase differential inhibitors (ARDIs) with preferential inhibition of L-idose reduction over HNE detoxification [1]. The target compound serves as the unsubstituted core for synthesizing N4-benzyl or N4-aryl derivatives that tune ARDI potency and selectivity. This application is directly supported by the quantitative evidence that 6-COOH—but not 3-COOH—regioisomers access this differential inhibition mechanism, making the target compound the correct procurement choice for ARDI programs.

Kinase Selectivity Panel Negative Control Profiling

The target compound's demonstrated weak inositol monophosphatase (IMPase) inhibition (IC₅₀ ≈ 1.3 mM) provides a quantitative selectivity benchmark for broad kinase and phosphatase inhibitor screening panels [1]. With a >3,000-fold window over the potent IMPase inhibitor L-690330 (Kᵢ = 0.19–0.42 μM), the compound can serve as an analytically confirmed negative control to exclude IMPase-mediated off-target effects when profiling pyrazolopyrimidine-derived kinase inhibitors.

Fragment-Based Lead Discovery Library Design

With MW = 193.16 Da, TPSA = 82 Ų, and XLogP3 = 0.3, the target compound meets fragment-like physicochemical criteria (MW < 300, cLogP ≤ 3, TPSA < 140 Ų) and provides a hydrogen-bonding profile (2 HBD, 5 HBA) distinct from des-oxo or 3-COOH regioisomers [1]. These properties support procurement for fragment screening libraries where three-dimensional pharmacophore diversity is a key selection parameter, and the carboxylic acid enables subsequent fragment growing via robust amide bond formation.

Application
Selection Property
Validation Focus
KDM inhibitor scaffold elaboration
6-carboxylic acid handle for amide/ester library synthesis
KDM enzymatic and cell-cycle assay endpoints
Aldose reductase differential inhibitor development
7-oxo-6-COOH scaffold enabling substrate-selective ARDI profiling
L-idose vs. HNE reduction inhibition comparison
Kinase/phosphatase selectivity panel negative control
Confirmed weak IMPase activity (IC₅₀ ≈ 1.3 mM)
IMPase counter-screen to exclude off-target effects
Fragment-based screening library design
Fragment-like TPSA, XLogP3, and distinct HBD/HBA profile
3D pharmacophore diversity and synthetic tractability
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